molecular formula C24H41NO3 B12620977 (2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol CAS No. 917222-35-6

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol

Cat. No.: B12620977
CAS No.: 917222-35-6
M. Wt: 391.6 g/mol
InChI Key: ILEGXDDTLSIJJJ-LWSSLDFYSA-N
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Description

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique piperidine ring structure substituted with benzyl and dodecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common approach involves the use of a piperidine derivative, which undergoes alkylation with benzyl and dodecyl halides under basic conditions. The hydroxyl groups are introduced through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated piperidine ring.

    Substitution: The benzyl and dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-dodecylpiperidine-3,4,5-trione, while reduction could produce a fully saturated piperidine derivative.

Scientific Research Applications

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Shares a similar piperidine ring structure but with different substituents.

    (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6 … - ChemSpider: Another compound with a similar core structure but different functional groups.

Uniqueness

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol is unique due to its specific combination of benzyl and dodecyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

917222-35-6

Molecular Formula

C24H41NO3

Molecular Weight

391.6 g/mol

IUPAC Name

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol

InChI

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21-23(27)24(28)22(26)19-25(21)18-20-15-12-11-13-16-20/h11-13,15-16,21-24,26-28H,2-10,14,17-19H2,1H3/t21-,22-,23+,24+/m1/s1

InChI Key

ILEGXDDTLSIJJJ-LWSSLDFYSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CC2=CC=CC=C2)O)O)O

Canonical SMILES

CCCCCCCCCCCCC1C(C(C(CN1CC2=CC=CC=C2)O)O)O

Origin of Product

United States

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